

comparative study of 5-Thiazolamine and aminothiazole

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Compound of Interest

Compound Name: 5-Thiazolamine

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A Comparative Guide to 5-Thiazolamine and 2-Aminothiazole for Researchers

In the landscape of heterocyclic chemistry, aminothiazoles represent a cornerstone for the development of a myriad of biologically active compounds. Among the different isomers, 2-aminothiazole has been the subject of extensive research, leading to its establishment as a privileged scaffold in medicinal chemistry. This guide provides a comparative study of **5-Thiazolamine** and its more prominent isomer, 2-aminothiazole, offering insights into their chemical properties, synthesis, and biological applications, supported by experimental data and protocols for the research community.

Introduction to Aminothiazole Isomers

Aminothiazoles are a class of heterocyclic compounds featuring a thiazole ring substituted with an amino group. The position of the amino group on the thiazole ring gives rise to different isomers, namely 2-aminothiazole, 4-aminothiazole, and 5-aminothiazole (**5-Thiazolamine**). While all isomers share a common heterocyclic core, the position of the amino group significantly influences their chemical reactivity and biological activity. The vast majority of scientific literature and drug development has focused on 2-aminothiazole, leaving other isomers like **5-Thiazolamine** relatively unexplored.

Comparative Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of **5-Thiazolamine** and 2-aminothiazole. While both share the same molecular formula and weight,

their structural differences lead to variations in properties such as melting point and chemical reactivity.

Property	5-Thiazolamine	2-Aminothiazole
CAS Number	17721-00-5	96-50-4[1]
Molecular Formula	C ₃ H ₄ N ₂ S	C ₃ H ₄ N ₂ S[1]
Molecular Weight	100.14 g/mol	100.14 g/mol [1]
Appearance	-	Light brown crystals or brown granular solid[1]
Melting Point	-	86-89 °C[2]
Boiling Point	239.313 °C at 760 mmHg	Decomposes[3]
Solubility	Moderate solubility in polar solvents predicted.	Soluble in water, alcohols, and diethyl ether.[4]
IUPAC Name	1,3-thiazol-5-amine	1,3-thiazol-2-amine[1]

Data for **5-Thiazolamine** is limited; some physical properties are not readily available in published literature.

Synthesis of Aminothiazoles

The synthetic routes to aminothiazoles are well-established, with the choice of method often depending on the desired substitution pattern.

2-Aminothiazole Synthesis: The Hantzsch Reaction

The most common method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis.[5] This reaction involves the condensation of an α -haloketone with a thiourea derivative.[4]

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

This protocol describes the synthesis of the parent 2-aminothiazole from chloroacetaldehyde and thiourea.[6]

Materials:

- Thiourea (7.6 g, 0.1 mol)
- Chloroacetaldehyde (50% aqueous solution, 15.7 g, 0.1 mol)
- Water
- Sodium bicarbonate (NaHCO₃)
- Ethanol

Equipment:

- 250 mL round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Büchner funnel and filtration flask

Procedure:

- Dissolve thiourea in 50 mL of water in the round-bottom flask with gentle warming and stirring.
- Cool the solution to room temperature.
- Slowly add the chloroacetaldehyde solution dropwise over 15 minutes with continuous stirring.
- An exothermic reaction will occur. Once the addition is complete, heat the mixture to 80-90°C for 2 hours under reflux.
- Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- The product will precipitate out of the solution.

- Collect the precipitate by vacuum filtration using a Büchner funnel.
- Wash the crude product with cold water.
- Recrystallize the product from ethanol to obtain pure 2-aminothiazole.

5-Thiazolamine Synthesis: The Cook-Heilbron Reaction

The synthesis of 5-aminothiazoles is classically achieved through the Cook-Heilbron thiazole synthesis.^[7] This method involves the reaction of an α -aminonitrile with carbon disulfide, dithioacids, or related compounds under mild conditions.^{[5][7]}

Biological Activity and Applications

The biological profiles of 2-aminothiazole and **5-Thiazolamine** are vastly different, primarily due to the extensive investigation into the former.

2-Aminothiazole: A Privileged Scaffold in Medicinal Chemistry

The 2-aminothiazole core is a key structural component in a wide range of FDA-approved drugs and clinical candidates. Its derivatives have demonstrated a broad spectrum of biological activities.

Biological Activity	Examples of 2-Aminothiazole Derivatives
Anticancer	Dasatinib, various kinase inhibitors
Antimicrobial	Sulfathiazole, Cefixime, Aztreonam ^[4]
Anti-inflammatory	Meloxicam, Amiphenazole ^[4]
Antiviral/Anti-HIV	Ritonavir (contains a thiazole ring)
Neuroprotective	Pramipexole ^[4]
Antifungal	Abafungin ^[4]

The diverse biological activities of 2-aminothiazole derivatives stem from their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with various

biological targets.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol provides a general method for evaluating the antimicrobial activity of synthesized thiazole derivatives.[\[8\]](#)

Materials:

- Synthesized thiazole compounds
- Bacterial and/or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Nutrient agar medium
- Dimethyl sulfoxide (DMSO)
- Standard antibiotic/antifungal drugs (positive controls)
- Sterile petri plates, sterile borer, incubator

Procedure:

- Prepare a stock solution of the test compounds in DMSO (e.g., 1 mg/mL).
- Prepare the microbial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).
- Pour the molten nutrient agar into sterile petri plates and allow it to solidify.
- Spread the microbial inoculum evenly over the surface of the agar plates.
- Using a sterile borer, create wells of uniform diameter in the agar.
- Add a defined volume (e.g., 100 μ L) of the test compound solution into the wells.
- Add a positive control (standard drug) and a negative control (DMSO) to separate wells.

- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
- Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

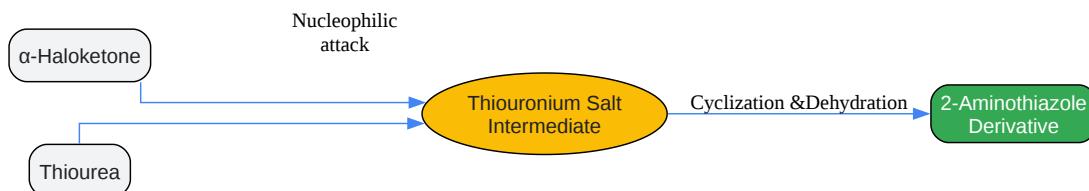
5-Thiazolamine: An Under-Explored Isomer

In stark contrast to its 2-amino counterpart, there is a significant lack of data on the biological activities of **5-Thiazolamine** and its derivatives. While it is commercially available and used as a building block in chemical synthesis, its potential as a pharmacophore remains largely untapped. The literature does not contain extensive studies or quantitative data on its performance in biological assays. This represents a considerable knowledge gap and an opportunity for future research.

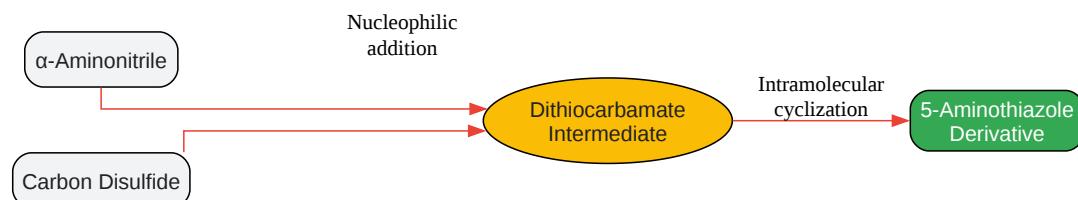
Signaling Pathways and Experimental Workflows

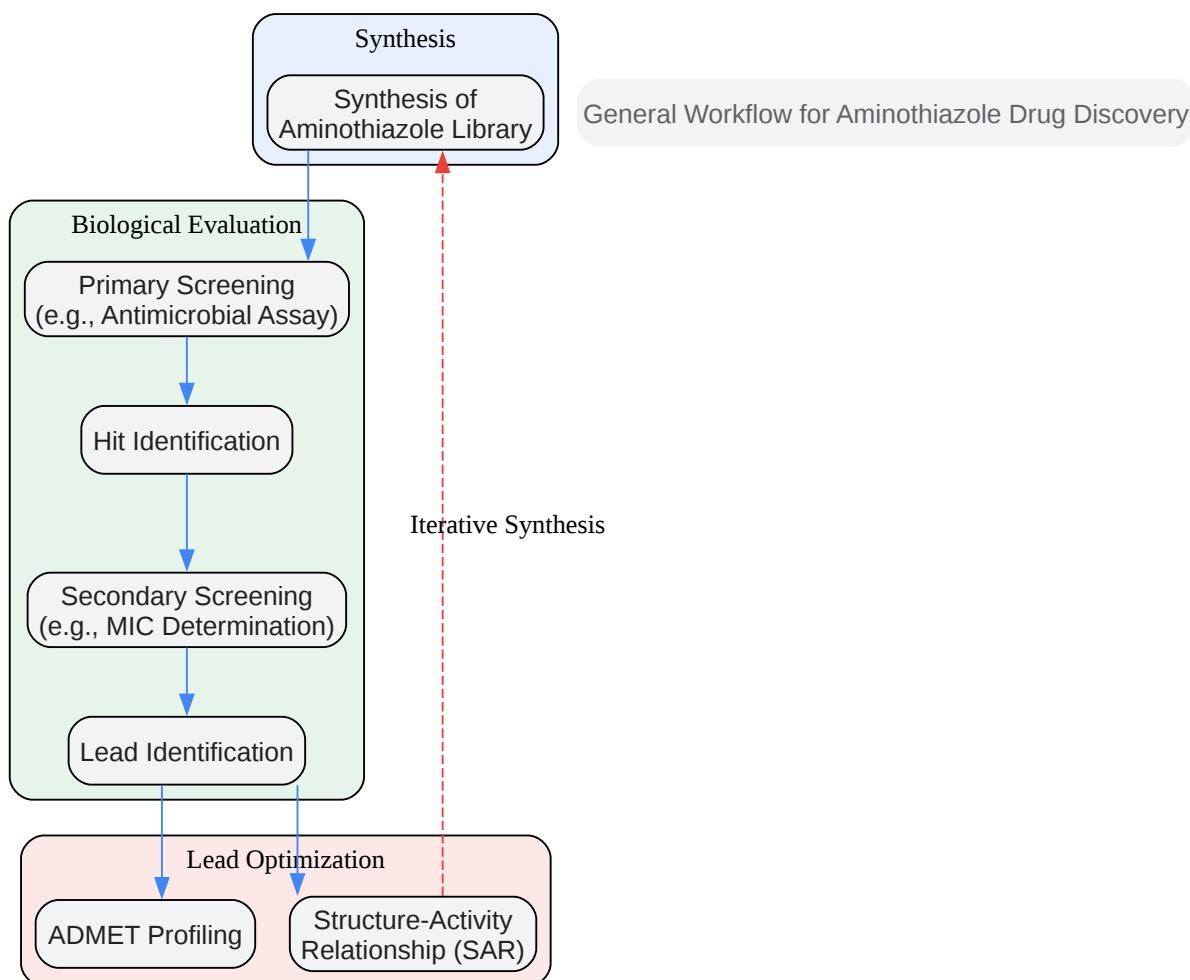
The following diagrams, generated using the DOT language, illustrate key synthetic pathways and a general workflow for screening aminothiazole derivatives.

Hantzsch Synthesis of 2-Aminothiazoles



Cook-Heilbron Synthesis of 5-Aminothiazoles



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